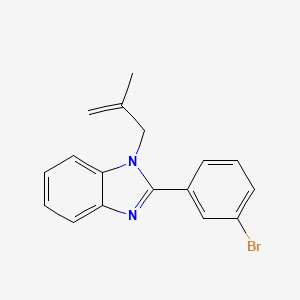
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a bromophenyl group and a methylprop-2-en-1-yl group attached to the benzodiazole core, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is brominated using bromine or a brominating agent.
Attachment of the Methylprop-2-en-1-yl Group: The final step involves the alkylation of the benzodiazole core with a methylprop-2-en-1-yl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the alkyl and benzodiazole moieties.
Addition Reactions: The double bond in the methylprop-2-en-1-yl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Addition: Electrophiles like hydrogen halides or halogens can be used under mild conditions.
Major Products Formed
Substitution: Products where the bromine atom is replaced by other functional groups.
Oxidation: Oxidized derivatives of the benzodiazole or alkyl groups.
Reduction: Reduced forms of the benzodiazole or alkyl groups.
Addition: Adducts formed by the addition of electrophiles to the double bond.
Applications De Recherche Scientifique
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized benzodiazoles.
Mécanisme D'action
The mechanism of action of 2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The bromophenyl group may interact with biological receptors or enzymes, while the benzodiazole core may contribute to the compound’s overall activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenyl-1H-1,3-benzodiazole: Lacks the bromine and methylprop-2-en-1-yl groups, which may result in different chemical and biological properties.
2-(4-bromophenyl)-1H-1,3-benzodiazole: Similar structure but with the bromine atom in a different position, potentially leading to different reactivity and activity.
1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole: Lacks the bromophenyl group, which may affect its overall properties.
Uniqueness
2-(3-bromophenyl)-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the bromophenyl and methylprop-2-en-1-yl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups may enhance its potential as a versatile building block in synthetic chemistry and as a lead compound in drug discovery.
Propriétés
IUPAC Name |
2-(3-bromophenyl)-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2/c1-12(2)11-20-16-9-4-3-8-15(16)19-17(20)13-6-5-7-14(18)10-13/h3-10H,1,11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOGFXJDXKSPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,7-di-2-pyridinylbenzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5762825.png)
![N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide](/img/structure/B5762827.png)
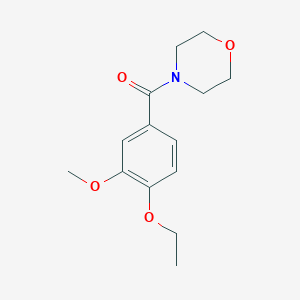
![4-{[(E)-(4-fluorophenyl)methylidene]amino}benzoic acid](/img/structure/B5762839.png)
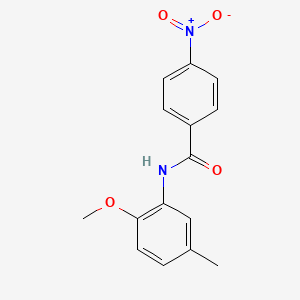
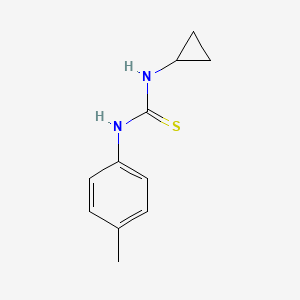
![2-ethyl-3-methyl-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5762856.png)
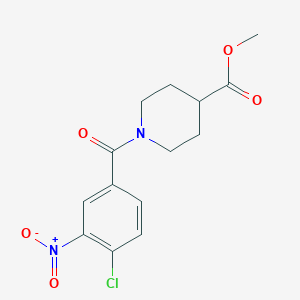
![N-[4-(phenoxymethyl)-1,3-thiazol-2-yl]cyclobutanecarboxamide](/img/structure/B5762883.png)
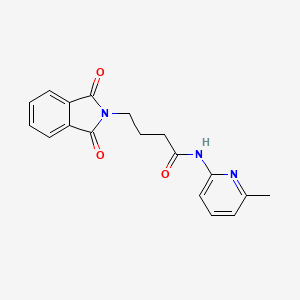
![N-Phenyl-6-trifluoromethyl-[1,3,5]triazine-2,4-diamine](/img/structure/B5762902.png)
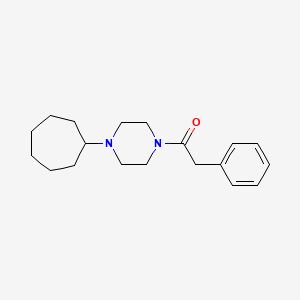
![2-methoxy-N-[(2-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B5762924.png)
![2-[(3,4-dichlorobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5762927.png)
